5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a unique combination of functional groups, including a chloro-substituted benzene ring, a dihydrobenzofuran moiety, and a dimethylaminoethyl side chain, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydrobenzofuran moiety: This can be achieved through the cyclization of an appropriate phenol derivative.
Introduction of the dimethylaminoethyl side chain: This step often involves nucleophilic substitution reactions.
Sulfonamide formation: The final step usually involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or various halogenating agents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity or receptor binding.
Medicine: Potential use as a therapeutic agent, particularly in the development of new antibiotics or enzyme inhibitors.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The compound’s unique structure might allow it to interact with specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known antibiotic that also contains a sulfonamide group.
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Dapsone: Used in the treatment of leprosy and dermatitis herpetiformis.
Uniqueness
What sets 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide apart is its unique combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
5-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-13-4-6-16(20)11-19(13)26(23,24)21-12-17(22(2)3)14-5-7-18-15(10-14)8-9-25-18/h4-7,10-11,17,21H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEFWVHJMHZINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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